molecular formula C8H11F3O B15303361 2-(Trifluoromethyl)cyclohexanecarbaldehyde

2-(Trifluoromethyl)cyclohexanecarbaldehyde

Cat. No.: B15303361
M. Wt: 180.17 g/mol
InChI Key: AXHIJORMRSTCSN-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclohexanecarbaldehyde is an organic compound with the molecular formula C8H11F3O It is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further bonded to an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)cyclohexanecarbaldehyde typically involves the introduction of a trifluoromethyl group to a cyclohexane ring followed by the addition of an aldehyde group. One common method involves the reaction of cyclohexanone with trifluoromethylating agents under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)cyclohexanecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used to substitute the trifluoromethyl group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction results in the formation of alcohols.

Scientific Research Applications

2-(Trifluoromethyl)cyclohexanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cyclohexanecarbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzaldehyde
  • 2-(Trifluoromethyl)cyclopentanecarbaldehyde
  • 2-(Trifluoromethyl)cyclohexanone

Uniqueness

2-(Trifluoromethyl)cyclohexanecarbaldehyde is unique due to the combination of its trifluoromethyl and aldehyde groups attached to a cyclohexane ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H11F3O

Molecular Weight

180.17 g/mol

IUPAC Name

2-(trifluoromethyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C8H11F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h5-7H,1-4H2

InChI Key

AXHIJORMRSTCSN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C=O)C(F)(F)F

Origin of Product

United States

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